REACTION_SMILES
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[Al+3:28].[C:1]([Cl:2])(=[O:3])[C:4]([Cl:5])=[O:6].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:12][c:13]1[c:14]([O:15][C:16]([C:17](=[O:18])[OH:19])([CH3:20])[CH3:21])[cH:22][cH:23][cH:24][c:25]1[CH3:26].[Cl-:27].[Cl-:29].[Cl-:30].[O:7]=[CH:8][N:9]([CH3:10])[CH3:11]>>[CH3:12][c:13]1[c:14]2[c:22]([cH:23][cH:24][c:25]1[CH3:26])[C:17](=[O:19])[C:16]([CH3:20])([CH3:21])[O:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(OC(C)(C)C(=O)O)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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Cc1ccc2c(c1C)OC(C)(C)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |